molecular formula C15H10F3NO2 B6377284 3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261895-01-5

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6377284
CAS No.: 1261895-01-5
M. Wt: 293.24 g/mol
InChI Key: XXXUDQJWMBVKQQ-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol is an organic compound that features a cyano group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the cyano and trifluoromethylphenyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol
  • 2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol

Uniqueness

3-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-21-14-3-2-11(15(16,17)18)7-13(14)10-4-9(8-19)5-12(20)6-10/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUDQJWMBVKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684996
Record name 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-01-5
Record name 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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